N4-(2,4-dimethylphenyl)-N6-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
Numerous methods for the synthesis of pyrimidines are described . For instance, an efficient multicomponent synthetic route for the synthesis of certain pyrimidine derivatives was reported .Molecular Structure Analysis
The molecular structure of pyrimidines includes a six-membered ring with two nitrogen atoms. The specific molecule you mentioned would have additional functional groups attached to the ring, including phenyl and methyl groups .Chemical Reactions Analysis
Pyrimidines can undergo a variety of chemical reactions, depending on the substituents attached to the ring. The specific reactions would depend on the exact structure of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidines can vary depending on their exact structure. For instance, the presence of different functional groups can affect properties like solubility, melting point, and reactivity .Scientific Research Applications
Anti-Tubercular Activities
This compound has been used in the synthesis of derivatives that have shown promising anti-tubercular activities . The dihydrofolate reductase in Mycobacterium tuberculosis (mt-DHFR) is an important drug target in anti-TB drug development . This compound, with a 2,4-diaminopyrimidine core, has been used to design inhibitors that can occupy the glycerol binding site of mt-DHFR, improving selectivity towards human dihydrofolate reductase .
Anti-Inflammatory Activities
Pyrimidines, including this compound, have shown a range of pharmacological effects including anti-inflammatory activities . They inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Synthesis of Furo- and Pyrrolo[2,3-d]pyrimidine Derivatives
This compound has been used in the efficient and selective divergent synthesis of furo- and pyrrolo[2,3-d]pyrimidine-4(3H)-imino derivatives . These derivatives have potential applications in various fields of medicinal chemistry.
Synthesis of Thieno[2,3-d]-pyrimidin-4-amines
It has also been used in the synthesis of thieno[2,3-d]-pyrimidin-4-amines . These amines are important in the development of new drugs due to their wide range of biological activities.
Mechanism of Action
Target of Action
Similar pyrimidine derivatives have been known to exhibit anti-inflammatory effects and inhibit CDK6, a protein kinase that plays a key role in cell cycle regulation .
Mode of Action
It’s suggested that pyrimidine derivatives can inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .
Biochemical Pathways
The compound likely affects the biochemical pathways associated with inflammation and cell cycle regulation. By inhibiting key inflammatory mediators and CDK6, it could potentially disrupt the normal progression of the cell cycle and the inflammatory response .
Result of Action
The result of the compound’s action would likely be a reduction in inflammation and potentially an alteration in cell cycle progression. This could have therapeutic implications in conditions characterized by excessive inflammation or abnormal cell proliferation .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-N-(2,4-dimethylphenyl)-6-N-(4-fluorophenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN6/c1-12-4-9-17(13(2)10-12)24-18-16-11-22-27(3)19(16)26-20(25-18)23-15-7-5-14(21)6-8-15/h4-11H,1-3H3,(H2,23,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFRHQQLSWECOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NC4=CC=C(C=C4)F)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N4-(2,4-dimethylphenyl)-N6-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine |
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